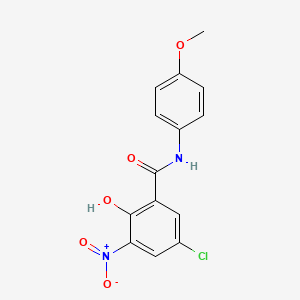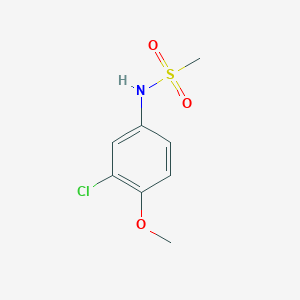![molecular formula C16H16Cl2N2S B5757295 N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea, also known as CMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific studies, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to improve cognitive function and memory in animal models of aging and neurodegeneration.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the brain. It has been shown to activate the ERK1/2 signaling pathway, which is involved in cell survival and neuroprotection. It has also been shown to inhibit the activity of the JNK signaling pathway, which is involved in cell death and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of neurodegeneration. It has been shown to increase the levels of various neurotrophic factors such as BDNF and GDNF, which promote the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in neuroinflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea is its relatively low toxicity and high bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea. One area of research could be to further elucidate the mechanism of action of this compound and its effects on various signaling pathways in the brain. Another area of research could be to investigate the potential therapeutic applications of this compound in other fields such as cancer research and immunology. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it more accessible for experimental use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its neuroprotective effects and ability to modulate various signaling pathways in the brain make it a promising candidate for further research and development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea involves the reaction of 2-(4-chlorophenyl)ethylamine with 3-chloro-2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2S/c1-11-14(18)3-2-4-15(11)20-16(21)19-10-9-12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBFIMGLDFNRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)

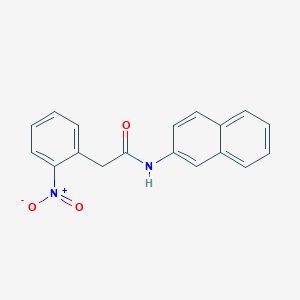
![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)
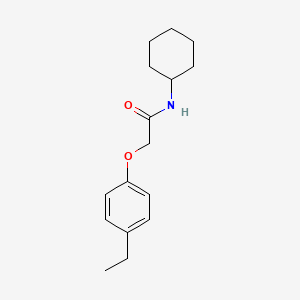
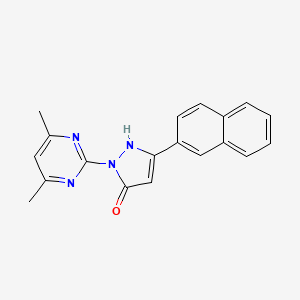
![3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5757260.png)
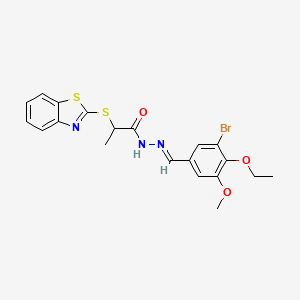
![4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5757275.png)
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
